4-(4-Chlorophenyl)-1-(4-ethylphenyl)piperidine-2,6-dione
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Overview
Description
4-(4-Chlorophenyl)-1-(4-ethylphenyl)piperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-(4-ethylphenyl)piperidine-2,6-dione typically involves the reaction of 4-chlorobenzaldehyde with 4-ethylbenzaldehyde in the presence of a piperidine derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-(4-ethylphenyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-(4-ethylphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1-phenylpiperidine-2,6-dione: Lacks the ethyl group on the phenyl ring.
4-(4-Bromophenyl)-1-(4-ethylphenyl)piperidine-2,6-dione: Contains a bromine atom instead of chlorine.
4-(4-Chlorophenyl)-1-(4-methylphenyl)piperidine-2,6-dione: Contains a methyl group instead of an ethyl group.
Uniqueness
4-(4-Chlorophenyl)-1-(4-ethylphenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be explored through comparative studies to understand its potential advantages and applications.
Properties
Molecular Formula |
C19H18ClNO2 |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-(4-ethylphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C19H18ClNO2/c1-2-13-3-9-17(10-4-13)21-18(22)11-15(12-19(21)23)14-5-7-16(20)8-6-14/h3-10,15H,2,11-12H2,1H3 |
InChI Key |
PVYHYRAUWPSFLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(CC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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